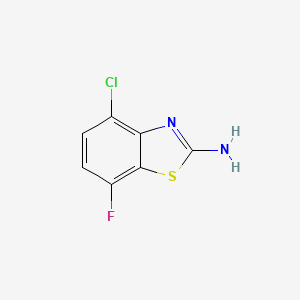

2-Amino-4-chloro-7-fluorobenzothiazole

Description

2-Amino-4-chloro-7-fluorobenzothiazole is a benzothiazole derivative characterized by a bicyclic aromatic structure with amino (-NH₂), chloro (-Cl), and fluoro (-F) substituents at the 2-, 4-, and 7-positions, respectively. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, known for diverse biological activities, including antitumor, antimicrobial, and antioxidant properties . The chloro and fluoro substituents likely enhance metabolic stability and influence electronic properties, affecting reactivity and interactions with biological targets .

Propriétés

IUPAC Name |

4-chloro-7-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNFNLUVAPOZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)SC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650178 | |

| Record name | 4-Chloro-7-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942473-91-8 | |

| Record name | 4-Chloro-7-fluoro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942473-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis Overview

The core synthetic approach to 2-amino-4-chloro-7-fluorobenzothiazole involves:

- Starting from appropriately substituted anilines (e.g., 3-chloro-4-fluoroaniline).

- Treatment with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid.

- Cyclization to form the benzothiazole ring system.

This method leverages the electrophilic behavior of thiocyanogen and bromine to facilitate ring closure, producing the 2-amino benzothiazole derivatives with chloro and fluoro substituents at specific positions.

Detailed Preparation Methods

Method 1: KSCN/Bromine Cyclization in Glacial Acetic Acid

- Starting Materials: 3-chloro-4-fluoroaniline (1.45 g, 0.01 mol), KSCN (8 g, 0.08 mol).

- Procedure:

- Dissolve KSCN in glacial acetic acid (20 mL) cooled below room temperature.

- Add the substituted aniline to the solution.

- Slowly add bromine (1.6 mL in 6 mL glacial acetic acid) dropwise, maintaining temperature below 0°C.

- Stir the reaction mixture for 2 hours below room temperature, then 10 hours at room temperature.

- Allow the mixture to stand overnight for precipitation.

- Add water, heat to 85°C, filter hot, and recrystallize the product from benzene:ethanol (1:1).

- Yield: Approximately 75%.

- Product: 2-amino-6-fluoro-7-chlorobenzothiazole, melting point 210-211°C.

This method is notable for its controlled temperature conditions to avoid side reactions and for producing high-purity crystals after recrystallization.

Method 2: Alternative KSCN/Bromine Cyclization with Acid Work-up

- Starting Materials: Substituted aniline (9 g, 0.085 mol), KSCN (30 g, 0.308 mol), bromine (7.5 mL).

- Procedure:

- Prepare solutions of aniline and KSCN in 95% acetic acid.

- Cool to 0°C, add bromine slowly with stirring, maintaining 0-10°C.

- Stir for 1 hour at 5°C, then pour into water to precipitate.

- Recrystallize from ethanol.

- Reflux the product with concentrated HCl and water for 2 hours to form the hydrochloride salt.

- Filter and recrystallize the salt.

- Product: Benzothiazole hydrochloride salt with melting point 216-218°C.

This method emphasizes the formation of the hydrochloride salt for purification and stability.

Method 3: Ammonium Thiocyanate and Bromine in Chloroform

- Starting Materials: Aniline (0.1 mol), ammonium thiocyanate (0.1 mol), bromine (0.1 mol).

- Procedure:

- Generate aniline hydrochloride by heating aniline with HCl and water.

- Add ammonium thiocyanate and reflux for 4 hours.

- Isolate phenyl thiourea intermediate.

- React phenyl thiourea with bromine in chloroform at below 5°C for 2 hours, then reflux until HBr evolution ceases.

- Remove chloroform, treat solid with sulfur dioxide water, filter, neutralize filtrate with ammonia to precipitate 2-amino benzothiazole.

- Recrystallize from ethanol.

- Product: 2-amino benzothiazole derivative with chloro and fluoro substituents.

This method offers an alternative route through thiourea intermediates and is useful for certain substituted anilines.

Reaction Mechanism Insights

- The reaction likely proceeds via electrophilic attack of thiocyanogen (pseudo-halogen) on the aniline derivative.

- The cyclization occurs preferentially at the 2-position of the aniline ring due to electrophilicity.

- Isomerization of thiocyanato derivatives can lead to positional isomers such as 2-amino-5-chloro-6-fluoro and 2-amino-7-chloro-6-fluoro benzothiazoles, depending on the substitution pattern of the starting aniline.

Comparative Data Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Temperature Control | Yield (%) | Product Form | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 3-chloro-4-fluoroaniline | KSCN, Br2, Glacial Acetic Acid | Below 0°C during Br2 addition | 75 | 2-amino-6-fluoro-7-chlorobenzothiazole | 210-211 | High purity, recrystallized product |

| 2 | Substituted aniline | KSCN, Br2, 95% Acetic Acid, HCl reflux | 0-10°C during Br2 addition | Not specified | Hydrochloride salt of benzothiazole | 216-218 | Salt formation for stability |

| 3 | Aniline | NH4SCN, Br2 in CHCl3, HCl, NH3 | Below 5°C during Br2 addition | Not specified | 2-amino benzothiazole derivative | Not specified | Via phenyl thiourea intermediate |

Additional Synthetic Considerations

- The choice of solvent (glacial acetic acid vs. chloroform) and temperature control is crucial to avoid side reactions and maximize yield.

- Recrystallization solvents such as benzene:ethanol mixtures are effective for purification.

- Formation of hydrochloride salts improves compound stability and facilitates handling.

- Alternative reagents like ammonium thiocyanate and bromine in organic solvents allow for different synthetic pathways with comparable outcomes.

Research Findings and Applications

- The synthesized this compound and its analogues have been extensively studied for their biological activities including antimicrobial, anti-inflammatory, and antitumor properties.

- The synthetic methods described are reproducible and scalable, making them suitable for research and industrial applications.

- Spectroscopic characterization (IR, NMR) confirms the structural integrity of the synthesized compounds.

Analyse Des Réactions Chimiques

Acylation of the 2-Amino Group

The amino group undergoes nucleophilic acylation with acyl chlorides:

-

Reagents : Acyl chloride (4 eq.), triethylamine (base), dioxane solvent.

-

Conditions : Reflux for 3–4 hours, followed by neutralization with Na₂CO₃ .

Example :

Yield : 60–75% (dependent on R-group steric effects) .

Alkylation Reactions

Alkylation with benzyl bromide or similar agents proceeds under mild conditions:

-

Reagents : Benzyl bromide (1.2 eq.), K₂CO₃ (base), acetonitrile solvent.

Example :

Yield : 55–70% after column chromatography .

Condensation with Carboxylic Acids

The compound participates in cyclocondensation reactions to form fused heterocycles:

Mechanism :

-

Formation of imidoyl chloride intermediate.

-

Intramolecular nucleophilic substitution by the -SH group.

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

Anti-inflammatory Derivatives

Reaction with nitrobenzoyl chlorides produces compounds screened for cytokine inhibition:

Table 1: Anti-inflammatory Activity of N-Nitrobenzoyl Derivatives

| Derivative | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 2-Nitro | 70 | 75 |

| 3-Nitro | 65 | 70 |

| 4-Nitro | 60 | 65 |

Conditions : RAW264.7 macrophages treated at 4 μM .

Antitumor Derivatives

Acylation with lipophilic groups enhances cell line toxicity:

Table 2: IC₅₀ Values Against Cancer Cell Lines

| Derivative | A431 (μM) | A549 (μM) |

|---|---|---|

| B7 | 10 | 12 |

| 4i | 8 | 9 |

Mechanism : AKT/ERK pathway inhibition confirmed via Western blot .

Substitution Reactions

Halogen substituents (Cl, F) influence electrophilic substitution:

-

Chlorine at position 4 directs meta/para substitutions.

-

Fluorine at position 7 enhances metabolic stability and lipophilicity .

Example : Nucleophilic aromatic substitution with amines under Pd catalysis:

Structural Influence on Reactivity

Applications De Recherche Scientifique

2-Amino-4-chloro-7-fluorobenzothiazole has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Amino-4-chloro-7-fluorobenzothiazole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity and leading to therapeutic effects.

Pathways Involved: It can interfere with cellular processes such as DNA replication and protein synthesis, which are crucial for the survival and proliferation of microbial and cancer cells.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key benzothiazole derivatives and their properties:

Key Differences and Implications

Substituent Position and Activity: The 4-chloro-7-fluoro configuration in the target compound may enhance lipophilicity and metabolic stability compared to unsubstituted 2-aminobenzothiazole . In contrast, DF 203’s antitumor activity relies on selective CYP1A1-mediated metabolism, forming an inactive 6-hydroxy metabolite . 6-Fluoro benzothiazoles exhibit antimicrobial activity due to enhanced electron-withdrawing effects, which improve binding to microbial enzymes .

Metabolic Pathways: DF 203 requires CYP1A1 induction for activation, a feature absent in resistant cancer cell lines . The target compound’s chloro and fluoro substituents may similarly influence CYP isoform specificity, though empirical data is lacking. 2-Aminobenzothiazole (base structure) is metabolized broadly by CYP enzymes, but halogenation (Cl/F) typically slows oxidative degradation .

Safety and Handling: While specific safety data for this compound is unavailable, 2-aminobenzothiazole (C₇H₆N₂S) mandates precautions for inhalation, skin contact, and environmental leakage .

Activité Biologique

2-Amino-4-chloro-7-fluorobenzothiazole is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of this compound typically involves the introduction of amino, chloro, and fluoro groups onto a benzothiazole framework, enhancing its biological activity. Various synthetic routes have been explored, often focusing on optimizing yield and purity while maintaining biological efficacy .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzothiazole derivatives. Specifically, this compound exhibits potent antibacterial activity against various strains of bacteria. For instance, in vitro studies utilizing the agar well diffusion method demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Research indicates that this compound can induce apoptosis in human cervical cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10.5 |

| MCF-7 (Breast) | 15.3 |

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been assessed using biochemical assays such as COX inhibition tests. Results indicated that this compound significantly inhibits COX-2 activity, suggesting its potential as an anti-inflammatory agent .

| Assay Type | COX-2 Inhibition (%) |

|---|---|

| COX Enzyme Assay | 78 |

Case Studies

- Antimicrobial Evaluation : A study conducted by Pattan et al. involved synthesizing a series of benzothiazole derivatives, including this compound, which were tested against various bacterial strains. The results confirmed its effectiveness as a broad-spectrum antibacterial agent .

- Anticancer Mechanism Investigation : Research published in the International Journal of Pharmaceutical Sciences revealed that treatment with this compound led to a marked decrease in cell viability in cancer cell lines, alongside increased levels of pro-apoptotic factors .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-chloro-7-fluorobenzothiazole, and how can structural integrity be confirmed post-synthesis?

Methodological Answer: The compound can be synthesized via a multi-step procedure starting with halogenated aniline derivatives. For example, 3-chloro-4-fluoroaniline is refluxed with thiourea in the presence of iodine as a catalyst to form the benzothiazole core. Subsequent chlorination at the 4-position is achieved using POCl₃ under controlled conditions . Post-synthesis characterization should include:

- IR spectroscopy : Key absorbance bands for NH (3454 cm⁻¹) and C=O (1637 cm⁻¹) stretching vibrations .

- ¹H-NMR : A singlet at ~8.4 ppm corresponding to the NH group, with integration ratios confirming substituent positions .

- Elemental analysis : To verify purity and stoichiometry.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid Measures :

- Inhalation : Move to fresh air; seek medical attention if symptoms persist.

- Skin/Eye Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .

- Waste Disposal : Collect residues in sealed containers and dispose of via approved hazardous waste channels .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (e.g., silica gel) in storage containers to minimize hydrolysis.

- Long-term Stability : Perform HPLC analysis at 0, 3, 6, and 12 months to monitor degradation products. Compare retention times with fresh samples .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

Methodological Answer:

- Solvent Optimization : Replace ethanol with DMSO to improve solubility of intermediates, reducing reaction time from 18 hours to 12 hours .

- Catalyst Screening : Test iodine, FeCl₃, or Lewis acids to enhance cyclization efficiency.

- Stoichiometric Adjustments : Use a 1.2:1 molar ratio of POCl₃ to substrate for complete chlorination .

- Purification : Recrystallize from ethanol-water (3:1 v/v) to achieve >95% purity .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

Methodological Answer:

- Data Validation : Replicate experiments under identical conditions (e.g., antimicrobial assays using Staphylococcus aureus ATCC 25923) to confirm activity trends .

- Purity Verification : Use LC-MS to rule out impurities affecting bioactivity.

- Structural Confirmation : Compare X-ray crystallography data with computational models (e.g., DFT) to identify stereoelectronic effects .

- Meta-analysis : Aggregate data from peer-reviewed studies to identify outliers or methodological biases .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for fluorinated benzothiazoles?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with substitutions at the 4- and 7-positions (e.g., -Br, -CH₃) to assess electronic effects on bioactivity .

- In Silico Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities for targets like fungal CYP51 .

- Pharmacokinetic Profiling : Measure logP values via shake-flask assays to correlate lipophilicity with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.